molecular formula C14H18BNO5 B1398501 (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid CAS No. 1000068-23-4

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid

Cat. No.: B1398501
CAS No.: 1000068-23-4
M. Wt: 291.11 g/mol
InChI Key: BEXQWPHMBFKSLF-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an indole ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom in the indole ring, while the methoxy group is positioned at the 4th position of the indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include the use of a rhodium catalyst and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl or styrene derivative.

    Oxidation: The major products are alcohols or phenols.

    Deprotection: The major product is the free amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid is unique due to the presence of both the Boc protecting group and the methoxy group, which can influence its reactivity and selectivity in chemical reactions. The specific positioning of the boronic acid group on the indole ring also differentiates it from other similar compounds, providing distinct properties and applications .

Properties

IUPAC Name

[4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-10-6-5-7-11(20-4)9(10)8-12(16)15(18)19/h5-8,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXQWPHMBFKSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718777
Record name [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000068-23-4
Record name [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-methoxy-1H-indol-2- yl}boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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